N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate, commonly referred to as SB290157, is a synthetic compound that serves as a selective antagonist of the complement component 3a receptor (C3aR). This compound is significant in immunological research, particularly in understanding the complement system's role in innate immunity. The complement system comprises a series of proteins that are crucial for immune responses, including inflammation and pathogen clearance.
SB290157 is classified as a non-peptide antagonist and is derived from L-arginine, an amino acid involved in various physiological processes, including nitric oxide production. The compound is synthesized through specific chemical reactions involving L-arginine derivatives and other reagents. It is primarily sourced from chemical suppliers specializing in research-grade compounds, such as Sigma-Aldrich and BenchChem .
The synthesis of N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate involves several key steps:
The molecular formula of N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate is . Its structure includes:
The InChI representation for this compound is provided as follows:
This data encapsulates its molecular structure and identifiers necessary for chemical databases .
N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate undergoes several types of chemical reactions typical of organic compounds:
These reactions are critical for understanding the compound's stability and reactivity in biological systems .
The mechanism of action for N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate primarily revolves around its role as a C3a receptor antagonist. By binding to the C3a receptor on immune cells:
Research indicates that by inhibiting the C3a receptor pathway, SB290157 can alter immune responses significantly, which may have therapeutic implications in conditions characterized by excessive inflammation .
N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings .
N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate has several applications in scientific research:
The complement system is a cornerstone of innate immunity, providing rapid defense against pathogens through opsonization, inflammation induction, and direct cell lysis. Central to its inflammatory functions are the anaphylatoxins (C3a, C4a, C5a)—small peptides generated during complement activation that exert potent biological effects via G-protein-coupled receptors (GPCRs). Dysregulated anaphylatoxin signaling contributes to pathologies ranging from autoimmune diseases to ischemia-reperfusion injury, making these receptors high-priority therapeutic targets [5] . Pharmacological modulation of complement, particularly via anaphylatoxin receptor antagonism, represents an evolving strategy to suppress inflammation while preserving critical host-defense functions [7].
Anaphylatoxin receptors comprise three subtypes: C3aR (C3AR1), C5aR1 (CD88), and C5aR2 (C5L2). These receptors exhibit distinct ligand specificities, signaling mechanisms, and physiological roles:
Table 1: Key Anaphylatoxin Receptors and Their Characteristics
| Receptor | Primary Ligand | Signaling Mechanism | Key Cellular Distributions | Pathophysiological Roles |
|---|---|---|---|---|
| C3aR (C3AR1) | C3a | Gαi/Gαq-coupled | Mast cells, neutrophils, astrocytes, epithelial cells | Neuroinflammation, asthma, sepsis pathology |
| C5aR1 (C5AR1) | C5a | Gαi/Gαq-coupled | Neutrophils, monocytes, macrophages | Sepsis exacerbation, ARDS, autoimmune inflammation |
| C5aR2 (C5AR2) | C5a, desArg-C5a | β-arrestin-biased (G-protein uncoupled) | Myeloid cells, adipocytes | Modulates C5aR1 signaling, metabolic regulation |
C3a binding to C3aR triggers calcium mobilization, chemotaxis, and cytokine release, amplifying inflammatory cascades. In contrast, C5a interaction with C5aR1 drives robust neutrophil activation and ROS production. The non-signaling C5aR2 acts as a regulatory scavenger or modulator of C5aR1 responses [6] [9]. Genetic and pharmacological studies highlight the therapeutic potential of selectively inhibiting these receptors. For example, C5aR1 blockade protects against sepsis, while C3aR inhibition shows promise in neurodegenerative and respiratory diseases [3] [7].
Targeting C3aR offers distinct advantages over broad-spectrum complement inhibition:
These findings underscore the need for highly specific C3aR antagonists to avoid compromising beneficial immune functions while controlling pathological inflammation.
Early C3aR antagonists were peptide analogs of C3a’s C-terminal sequence (e.g., SB290157’s prototype). Limitations included:
Table 2: Evolution of Key C3a Receptor Antagonists
| Compound Class | Representative Compound | Key Features | Limitations | Experimental Applications |
|---|---|---|---|---|
| Peptide-based | C3a₇₇–₇₇ (AAR) | First synthetic antagonist; C-terminal sequence mimic | Low potency, rapid clearance | Proof-of-concept in vitro studies |
| Non-peptide small molecule | SB 290157 (N⁵-(2-(2,2-Diphenylethoxy)acetyl)-L-arginine trifluoroacetate) | High-affinity (IC₅₀ = 200 nM), competitive, selective for C3aR over C5aR | Partial agonism at C5aR2 | Widely used in rodent models of stroke, arthritis, sepsis |
| Advanced small molecules | JR14a, BR103 | Improved specificity, oral bioavailability | Under preclinical evaluation | In vivo models of asthma, psoriasis |
SB 290157 trifluoroacetate (CAS 1140525-25-2) emerged as a breakthrough tool compound. Biochemical characterization revealed:
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: